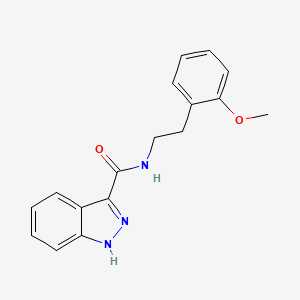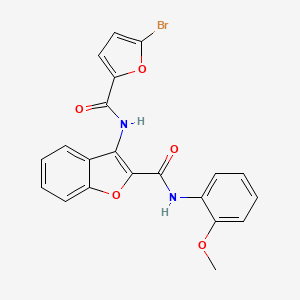
Methyl 4-(2-pentanamidoethyl)piperazine-1-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(2-pentanamidoethyl)piperazine-1-carboxylate hydrochloride, commonly known as MPEP, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPEP is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5) and has been studied extensively for its role in treating various neurological disorders. In
作用机制
MPEP acts as a selective antagonist of Methyl 4-(2-pentanamidoethyl)piperazine-1-carboxylate hydrochloride, which is a G protein-coupled receptor found in the central nervous system. When glutamate binds to Methyl 4-(2-pentanamidoethyl)piperazine-1-carboxylate hydrochloride, it activates a signaling pathway that leads to the release of calcium ions and the activation of various intracellular enzymes. By blocking the activity of Methyl 4-(2-pentanamidoethyl)piperazine-1-carboxylate hydrochloride, MPEP reduces the release of calcium ions and inhibits the activation of intracellular enzymes, thereby reducing the excitability of neurons.
Biochemical and Physiological Effects:
MPEP has been shown to have a range of biochemical and physiological effects, including reducing the release of glutamate, reducing the excitability of neurons, and alleviating the symptoms of various neurological disorders. The compound has also been shown to have anxiolytic and antidepressant effects, as well as reducing drug-seeking behavior in animal models of addiction.
实验室实验的优点和局限性
One of the main advantages of MPEP is its selectivity for Methyl 4-(2-pentanamidoethyl)piperazine-1-carboxylate hydrochloride, which allows for targeted modulation of glutamate signaling in the brain. The compound has also been shown to have low toxicity and good bioavailability, making it a promising candidate for therapeutic applications. However, one of the limitations of MPEP is its poor solubility in water, which can make it challenging to administer in certain experimental settings.
未来方向
There are several future directions for research on MPEP, including exploring its potential therapeutic applications in the treatment of various neurological disorders, investigating its mechanism of action in more detail, and developing more effective formulations of the compound. Additionally, further research is needed to better understand the long-term effects of MPEP on the brain and to identify any potential side effects or safety concerns associated with its use.
合成方法
The synthesis of MPEP involves the reaction of 1-(4-chlorobenzyl)-4-(2-pentanamidoethyl)piperazine with methyl chloroformate in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain Methyl 4-(2-pentanamidoethyl)piperazine-1-carboxylate hydrochloride. The purity of the final product can be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
MPEP has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as anxiety, depression, and addiction. The compound acts as a selective antagonist of Methyl 4-(2-pentanamidoethyl)piperazine-1-carboxylate hydrochloride, which plays a crucial role in regulating the release of glutamate in the brain. By blocking the activity of Methyl 4-(2-pentanamidoethyl)piperazine-1-carboxylate hydrochloride, MPEP has been shown to reduce the release of glutamate, thereby reducing the excitability of neurons and alleviating the symptoms of various neurological disorders.
属性
IUPAC Name |
methyl 4-[2-(pentanoylamino)ethyl]piperazine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3.ClH/c1-3-4-5-12(17)14-6-7-15-8-10-16(11-9-15)13(18)19-2;/h3-11H2,1-2H3,(H,14,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZVHPALJLWHRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCCN1CCN(CC1)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-pentanamidoethyl)piperazine-1-carboxylate hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(4-Methoxy-4-methylpentan-2-ylidene)hydrazin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B3009713.png)



![2-(benzylthio)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3009722.png)
![N-(4-bromophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B3009723.png)
![(Z)-4-acetyl-N-(7-allyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)benzamide](/img/structure/B3009725.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3009726.png)



![1,10-Bis[2-[(4-methylphenyl)sulfonyl]hydrazide]-decanedioic acid](/img/structure/B3009733.png)
![5-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-methylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B3009734.png)
![2-(1-{[3-methyl-4-(propan-2-yl)phenyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B3009735.png)